molecular formula C18H20N4O4 B2702156 N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1206998-88-0

N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2702156
CAS RN: 1206998-88-0
M. Wt: 356.382
InChI Key: RDRKWKRZLBZYJT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyrazole group (a five-membered ring containing three carbon atoms and two nitrogen atoms), and a pyridine group (a six-membered ring containing five carbon atoms and one nitrogen atom). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized from amide derivatives, as is the case with similar compounds . The synthesis would likely involve several steps, including the formation of the pyrazole and pyridine rings and the attachment of the methoxybenzyl and methoxyethyl groups.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The structure would likely be confirmed using techniques such as single-crystal X-ray diffraction analysis, FT-IR spectroscopy, and NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups could make the compound more soluble in organic solvents. The compound’s properties could be predicted using computational methods, such as density functional theory .

Scientific Research Applications

Synthesis and Characterization

Compounds within the pyrazolo[4,3-c]pyridine and related families have been synthesized through various methods, demonstrating the versatility and adaptability of these chemical structures for scientific research. For example, Hassan et al. (2014, 2015) reported on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of spectral data (IR, MS, 1H-NMR, and 13C-NMR) for establishing compound structures (Hassan et al., 2014) (Hassan et al., 2015).

Cytotoxicity and Anticancer Activities

The synthesized pyrazolo and pyrimidine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, offering insights into their potential as anticancer agents. The in vitro cytotoxic activity screenings against Ehrlich Ascites Carcinoma (EAC) cells, and human cancer cell lines such as colon HCT116, lung A549, breast MCF-7, and liver HepG2, have demonstrated the potential of these compounds to inhibit cancer cell growth (Hassan et al., 2014) (Hassan et al., 2015).

Antimicrobial Activities

Some derivatives, such as the novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, have been synthesized and assessed for their antibacterial and antifungal activities. These studies have identified compounds with potent antimicrobial activities, indicating their potential for therapeutic applications (Raju et al., 2010).

Pharmacological Potential

The exploration of pyrazolo[4,3-c]pyridine derivatives extends into various pharmacological arenas, including their evaluation as enzyme inhibitors, such as phosphodiesterase type 4 inhibitors. This highlights the broad potential of these compounds in developing new therapeutic agents with high isoenzyme selectivity (Raboisson et al., 2003).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include testing the compound against various biological targets to determine its potential as a therapeutic agent .

properties

IUPAC Name

5-(2-methoxyethyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-25-8-7-22-10-13(16-14(11-22)18(24)21-20-16)17(23)19-9-12-5-3-4-6-15(12)26-2/h3-6,10-11H,7-9H2,1-2H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRKWKRZLBZYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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